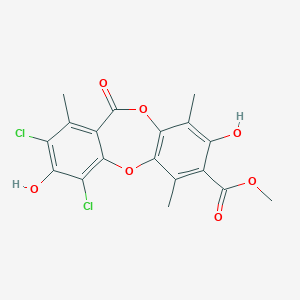
Pentafluoroethylphosphonic acid
Overview
Description
Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P . It has a molecular weight of 200 .
Synthesis Analysis
The synthesis of phosphonic acids, including Pentafluoroethylphosphonic acid, can be achieved through various methods . One common method involves the dealkylation of dialkyl phosphonates under acidic conditions .Molecular Structure Analysis
The molecular structure of Pentafluoroethylphosphonic acid consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The carbon atom is further bonded to two hydrogen atoms and five fluorine atoms .Physical And Chemical Properties Analysis
Pentafluoroethylphosphonic acid has a density of 1.9±0.1 g/cm3, a boiling point of 168.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.7±6.0 kJ/mol and a flash point of 55.8±30.1 °C .Scientific Research Applications
Separation Processes in Chemistry
Pentafluoroethylphosphonic acid plays a pivotal role in separation science due to its unique properties such as variable oxidation states and metal-binding capabilities. It is used in the synthesis of polymers that contain phosphonic acid functionalities, which are crucial in developing advanced separation materials . These polymers are employed in ion exchange resins and chelating resins, enhancing selectivity and efficiency in separation processes.
Medical Device Manufacturing
In the medical industry, Pentafluoroethylphosphonic acid-related compounds are utilized for their water, oil, and heat resistance properties. They are found in medical devices like catheters and surgical gloves, where they contribute to biocompatibility and reduce microbial contamination . However, due to concerns about their persistence and potential health risks, there is a push towards finding PFAS-free alternatives.
Agricultural Systems
In agriculture, Pentafluoroethylphosphonic acid derivatives are part of the per- and polyfluoroalkyl substances (PFAS) family, which are examined for their plant uptake mechanisms and responses . Research is ongoing to understand the fate of these substances in agricultural systems and their potential accumulation in plants, which is crucial for assessing the safety of food chains.
Materials Science
Pentafluoroethylphosphonic acid is instrumental in materials science, particularly in the development of self-humidifying proton exchange membranes. These membranes are embedded with phosphonic acid-functionalized nanoparticles to improve cell performance and proton conductivity, especially under low humidity conditions . This application is significant for advancing fuel cell technologies.
Environmental Science
Environmental remediation efforts involve Pentafluoroethylphosphonic acid and its relatives due to their persistence and mobility in the environment. They are studied for their bioaccumulative nature and the necessity for phase-out and cleanup of contaminated sites . Analytical methods are being developed to monitor and manage these substances to mitigate their impact on ecosystems.
Biochemistry
In biochemistry, Pentafluoroethylphosphonic acid-related phosphorus compounds are utilized for their ability to form stable bonds and their role in separation technologies. They are part of the polymer chemistry that creates materials with diverse properties, which can be tailored for specific biochemical applications . These materials are significant for processes like solvent extraction and purification.
Safety and Hazards
Mechanism of Action
Target of Action
Pentafluoroethylphosphonic acid is a complex compound with a unique structure . More research is needed to identify the primary targets and their roles.
Mode of Action
Some phosphonic acids have been shown to interact directly with fungi, reducing growth and altering fungal metabolism
Biochemical Pathways
Some phosphonic acids have been shown to affect the growth of fungi, suggesting they may interfere with biochemical pathways related to fungal growth . .
Pharmacokinetics
ADME properties are strongly influenced by physicochemical parameters . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . More research is needed in this area.
properties
IUPAC Name |
1,1,2,2,2-pentafluoroethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(=O)(O)O)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382879 | |
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethylphosphonic acid | |
CAS RN |
103305-01-7 | |
| Record name | Pentafluoroethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103305-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)




![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
